(1E,4E,7E)-Cyclododeca-1,4,7-triene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

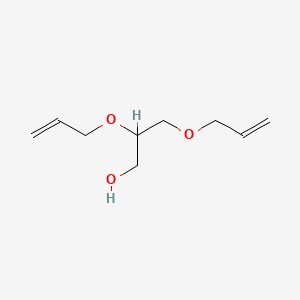

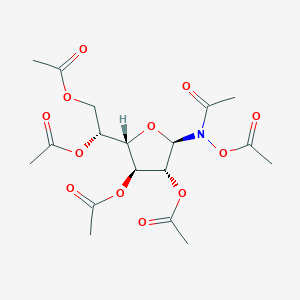

Cyclododecatriene is a cyclic triene with the chemical formula C₁₂H₁₈. It exists in four isomeric forms, with the trans, trans, cis-isomer being the most significant due to its role as a precursor in the production of nylon-12 . This compound is a colorless liquid with a typical terpene-like odor and has a boiling point of 231°C .

Preparation Methods

Cyclododecatriene is primarily synthesized through the cyclotrimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and an organoaluminium co-catalyst . The reaction typically yields the trans, trans, cis-isomer, which is the most industrially relevant form . Industrial production methods have been optimized to achieve high yields, often exceeding 80%, with the principal side products being dimers and oligomers of butadiene .

Chemical Reactions Analysis

Cyclododecatriene undergoes various chemical reactions, including:

Scientific Research Applications

Cyclododecatriene has numerous applications in scientific research and industry:

Mechanism of Action

The mechanism of action of cyclododecatriene involves its ability to undergo cyclotrimerization and subsequent reactions to form various intermediates. The molecular targets and pathways involved include the formation of complexes with transition metals and undergoing transannular reactions and isomerization .

Comparison with Similar Compounds

Cyclododecatriene is unique compared to other cyclic trienes due to its specific isomeric forms and their industrial relevance. Similar compounds include:

Cyclooctatetraene: Another cyclic triene but with a different ring size and reactivity.

Cyclohexadiene: A smaller cyclic diene with different chemical properties and applications.

Cyclododecatriene’s uniqueness lies in its ability to form specific isomers that are crucial for industrial applications, particularly in the production of nylon-12 .

Properties

Molecular Formula |

C12H18 |

|---|---|

Molecular Weight |

162.27 g/mol |

IUPAC Name |

(1E,4E,7E)-cyclododeca-1,4,7-triene |

InChI |

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,5-8H,3-4,9-12H2/b2-1+,7-5+,8-6+ |

InChI Key |

IUGWBXSXEQRBLP-GOUCEJCTSA-N |

Isomeric SMILES |

C1C/C=C/C/C=C/C/C=C/CC1 |

Canonical SMILES |

C1CCC=CCC=CCC=CC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)

![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)

![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)

![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)